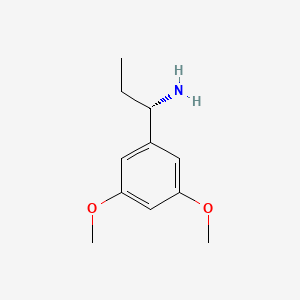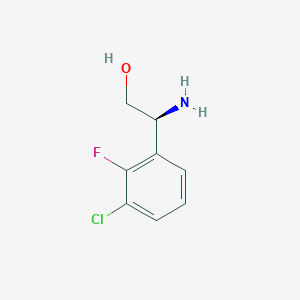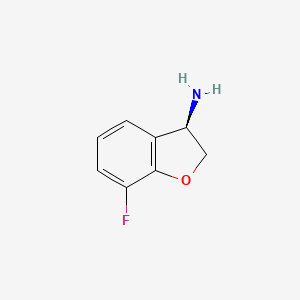![molecular formula C11H11ClF3N B3222338 (2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine CAS No. 1212917-82-2](/img/structure/B3222338.png)
(2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine
説明
(2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine, also known as CFT or WIN 35,428, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in treating various neurological disorders.
科学的研究の応用
(2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has also been used as a tool compound in neuroscience research to study the role of dopamine in the brain.
作用機序
(2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine acts as a potent dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine by presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels results in enhanced dopaminergic neurotransmission, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine are primarily related to its effects on dopamine neurotransmission. It has been shown to increase dopamine levels in the striatum, a brain region that is critical for motor control and reward processing. This increase in dopamine levels is thought to be responsible for its therapeutic effects in Parkinson's disease and drug addiction.
実験室実験の利点と制限
One of the main advantages of (2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine is its potency as a dopamine reuptake inhibitor, which makes it an excellent tool compound for studying dopamine neurotransmission in the brain. However, its high potency also makes it difficult to use in vivo, as it can lead to significant side effects. Additionally, its potential for abuse and addiction makes it challenging to use in human studies.
将来の方向性
There are several future directions for research on (2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine. One area of focus is the development of more selective dopamine reuptake inhibitors that have fewer side effects and are safer for use in humans. Another area of research is the use of (2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine as a tool compound to study the role of dopamine in various neurological disorders. Finally, there is a need for more studies to elucidate the long-term effects of (2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine on dopamine neurotransmission and behavior.
特性
IUPAC Name |
(2R)-2-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10/h3-4,6,10,16H,1-2,5H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUYOLSCIFICBO-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




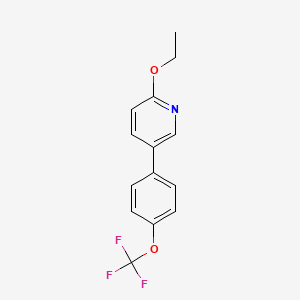
![2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[2-(3,4-epoxycyclohexyl)ethyl]cyclotetrasiloxane](/img/structure/B3222265.png)
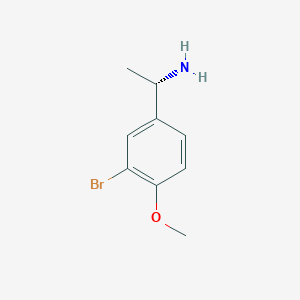



![(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3222314.png)
